3,5-Dichlorophenylmagnesium bromide

Organometallic Chemistry Weakly Coordinating Anions Tetraarylborate Synthesis

Grignard reagent variability can derail multi-step syntheses. 3,5-Dichlorophenylmagnesium bromide (CAS 82297-90-3) offers a reproducible 0.5 M solution in THF or 2-MeTHF, with the symmetrical 3,5-dichloro substitution pattern critical for selective C-C bond formation. • Produces distinct sodium tetraarylborate salt vs. 3,4-isomer under identical conditions, enabling divergent reaction pathways. • Key building block for indeno-benzophenalene-based OLED/OFET materials via non-alternant PAH synthesis. • Supplied in AcroSeal™ packaging with verified concentration (0.45-0.55 M) and viscosity (3.5-4.5 cP) for reproducible batch outcomes.

Molecular Formula C6H3BrCl2Mg
Molecular Weight 250.20 g/mol
CAS No. 82297-90-3
Cat. No. B1591733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenylmagnesium bromide
CAS82297-90-3
Molecular FormulaC6H3BrCl2Mg
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]
InChIInChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
InChIKeyGCOUTRKHWIHCHT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichlorophenylmagnesium Bromide: Overview


3,5-Dichlorophenylmagnesium bromide (CAS 82297-90-3) is an aryl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), with a molecular formula of C6H3BrCl2Mg and a molecular weight of 250.20 g/mol . As a strong nucleophile and base, it is employed in carbon-carbon bond-forming reactions, including the synthesis of complex polycyclic hydrocarbons, carboxylic esters, aryl ketones, and halogenated tetraarylborates . The 3,5-dichloro substitution pattern on the phenyl ring confers distinct steric and electronic properties that differentiate its reactivity from other aryl Grignard reagents, making it a valuable building block in advanced organic synthesis and materials science [1].

Why 3,5-Dichlorophenylmagnesium Bromide Is Irreplaceable


The 3,5-dichloro substitution pattern on the phenyl ring of this Grignard reagent is not arbitrary; it critically dictates both the steric environment and electronic character of the resulting organometallic intermediate. Unlike its 3,4-dichloro isomer or non-halogenated phenylmagnesium bromide, the symmetrical meta-substitution in 3,5-dichlorophenylmagnesium bromide creates a unique nucleophile with a distinct dipole moment and reduced rotational freedom, which profoundly influences reaction outcomes . This is quantitatively evidenced in the synthesis of tetraarylborates, where the 3,5-isomer produces a sodium salt [(3,5-Cl2C6H3)4B]Na, while the 3,4-isomer yields an ammonium salt [(3,4-Cl2C6H3)4B]NH4 under identical conditions, highlighting a divergent reaction pathway driven solely by the position of the chlorine atoms [1]. Furthermore, the electron-withdrawing inductive effect of the chlorine atoms modulates the nucleophilicity and stability of the carbon-magnesium bond, which can be essential for achieving desired yields and selectivity in sensitive coupling reactions [2]. Substituting with a different aryl Grignard will, therefore, not guarantee the same reaction kinetics, product distribution, or yield, potentially leading to failed syntheses and wasted resources.

3,5-Dichlorophenylmagnesium Bromide: Performance Evidence


Tetraarylborate Synthesis: 3,5- vs. 3,4-Isomer Outcomes

A direct comparative study in Tetrahedron Letters demonstrates that 3,5-dichlorophenylmagnesium bromide reacts with B(OEt)3 and NaBF4 to yield a distinct product compared to its 3,4-dichloro isomer. While both isomers undergo the reaction, the 3,5-isomer leads to the sodium salt [(3,5-Cl2C6H3)4B]Na, whereas the 3,4-isomer produces the ammonium salt [(3,4-Cl2C6H3)4B]NH4 [1]. This difference is attributed to the influence of the substituent's position on the inductive effect and the reaction's course [2]. This is a fundamental chemical difference that precludes the use of the 3,4-isomer as a direct substitute when the target compound is the sodium salt of the 3,5-substituted tetraarylborate.

Organometallic Chemistry Weakly Coordinating Anions Tetraarylborate Synthesis

Density: A Quality Control Metric

As a liquid solution, the density of 3,5-dichlorophenylmagnesium bromide is a critical parameter for accurate volumetric dispensing and reaction stoichiometry. The target compound in 0.5 M THF has a reported density of 0.972 g/mL at 25 °C . This value is quantifiably different from that of other common aryl Grignard reagents. For example, a vendor comparison shows that a 0.5 M solution of 4-methoxyphenylmagnesium bromide in THF has a density of 0.980 g/mL at 25 °C . Using an incorrect density for calculations can introduce a ~0.8% error in mass per unit volume, which can be significant in large-scale or highly sensitive reactions.

Analytical Chemistry Quality Control Grignard Reagent Handling

AcroSeal™ Packaging: Viscosity & Hydrolysis Control

For highly air- and moisture-sensitive reagents like 3,5-dichlorophenylmagnesium bromide, the packaging system is critical to maintaining long-term reagent integrity. The Thermo Scientific AcroSeal™ formulation provides quantitative specifications that ensure consistency and minimize batch-to-batch variability. Key quality metrics include a titrated Grignard concentration of 0.45 to 0.55 M, a viscosity of 3.5 to 4.5 cP (measured as a 4% solution in water at 20°C using a Brookfield viscometer), and a controlled degree of hydrolysis between 87.0% and 89.0% . These tightly defined ranges provide a level of process control not typically disclosed for standard Grignard solutions, offering a verifiable advantage for researchers requiring reproducible results.

Synthetic Methodology Reagent Stability Quality Control

Non-Alternant Polycyclic Hydrocarbon Synthesis

3,5-Dichlorophenylmagnesium bromide is specifically cited as a key reagent in a synthetic step for preparing indeno-benzophenalene, a non-alternant polycyclic hydrocarbon . Non-alternant PAHs are of significant interest in materials science due to their unique optoelectronic properties, which differ from those of alternant PAHs. While the exact yield with this specific reagent is not publicly detailed in the context of a comparator, its documented use in this niche application demonstrates its utility where a generic phenyl Grignard would not be effective. The 3,5-dichloro groups are likely essential for subsequent functionalization or for influencing the electronic structure of the final hydrocarbon framework.

Materials Science Polycyclic Aromatic Hydrocarbons Organic Electronics

3,5-Dichlorophenylmagnesium Bromide: Key Applications


Weakly Coordinating Anions for Catalysis

In organometallic catalysis, the counterion can dramatically affect reaction rates and selectivity. The tetraarylborate anion derived from 3,5-dichlorophenylmagnesium bromide, specifically [(3,5-Cl2C6H3)4B]-, is a weakly coordinating anion. Its synthesis, as demonstrated in the literature, relies on this exact Grignard reagent [1]. The distinct sodium salt product, different from the ammonium salt obtained with the 3,4-isomer, offers researchers a specific option for pairing with cationic metal catalysts. This can be crucial for tuning catalyst solubility and stability in non-polar solvents, impacting industrial-scale homogeneous catalysis processes.

Organic Electronic Material Synthesis

The documented use of 3,5-dichlorophenylmagnesium bromide as a key intermediate in the synthesis of indeno-benzophenalene directly links it to the field of organic electronics . Non-alternant polycyclic aromatic hydrocarbons (PAHs) like indeno-benzophenalene are investigated for their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their narrow bandgaps and unique charge transport properties. The 3,5-dichlorophenyl moiety serves as a crucial building block, and its procurement is essential for any research group or material science company developing these advanced materials.

Quality-Controlled Aryl Ketone and Ester Synthesis

This reagent is a documented substrate for synthesizing aryl ketones and carboxylic esters . For chemists in pharmaceutical or agrochemical development who require a reliable source of the 3,5-dichlorophenyl group, the availability of 3,5-dichlorophenylmagnesium bromide in formats like AcroSeal™ offers a verifiable quality advantage. The specifications for concentration (0.45-0.55 M) and viscosity (3.5-4.5 cP) allow for more precise process control and predictable reaction outcomes compared to generically sourced Grignards, reducing the risk of failed batches in multi-step, high-value syntheses .

Air-Sensitive Chemistry Method Development

For academic and industrial labs developing new synthetic methods involving air-sensitive organometallics, the choice of reagent packaging can be as important as the reagent itself. The Thermo Scientific AcroSeal™ packaging, with its defined specifications for hydrolysis control (87.0-89.0%), provides a level of confidence in reagent stability . This is a tangible benefit when troubleshooting complex reactions or establishing new protocols, as it minimizes variability introduced by reagent degradation. The quantifiable quality metrics provide a stronger foundation for reproducible method development and publication.

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